molecular formula C15H14BrNO3 B5713614 2-bromo-N-(3,5-dimethoxyphenyl)benzamide

2-bromo-N-(3,5-dimethoxyphenyl)benzamide

Cat. No.: B5713614
M. Wt: 336.18 g/mol
InChI Key: PGXNNIBGASECRK-UHFFFAOYSA-N
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Description

2-bromo-N-(3,5-dimethoxyphenyl)benzamide is an organic compound that belongs to the class of benzanilides These compounds are characterized by the presence of a benzamide group attached to an aromatic ring

Preparation Methods

The synthesis of 2-bromo-N-(3,5-dimethoxyphenyl)benzamide typically involves the reaction of 3,5-dimethoxyaniline with 2-bromobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or chloroform .

Chemical Reactions Analysis

2-bromo-N-(3,5-dimethoxyphenyl)benzamide can undergo various chemical reactions, including:

Scientific Research Applications

2-bromo-N-(3,5-dimethoxyphenyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmacologically active compounds, including inhibitors of specific enzymes and receptors.

    Biological Studies: The compound is used in studies related to cell signaling pathways and molecular interactions due to its ability to interact with specific proteins and enzymes.

    Industrial Applications: It serves as an intermediate in the production of dyes, pigments, and other organic materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-(3,5-dimethoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to alterations in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

2-bromo-N-(3,5-dimethoxyphenyl)benzamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-bromo-N-(3,5-dimethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO3/c1-19-11-7-10(8-12(9-11)20-2)17-15(18)13-5-3-4-6-14(13)16/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXNNIBGASECRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C2=CC=CC=C2Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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